molecular formula C24H24Cl2O7 B11081841 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate

5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate

Cat. No.: B11081841
M. Wt: 495.3 g/mol
InChI Key: HRAAHYGSVFJUIQ-UHFFFAOYSA-N
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Description

5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate: is a complex organic compound characterized by multiple functional groups, including acetoxy and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl core, followed by the introduction of acetoxy and chloro groups through selective acetylation and chlorination reactions. Common reagents used in these steps include acetic anhydride, acetyl chloride, and chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the chloro substituents, converting them to corresponding hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons, and substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s acetoxy groups can be hydrolyzed to release acetic acid, which can be used to study enzymatic activity and metabolic pathways.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features may be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can modulate enzymatic activity. The chloro substituents may interact with cellular receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Acetyloxy)-1-[(acetyloxy)methyl]pentyl acetate
  • 6-(Acetyloxy)-1-benzofuran-7-yl acetate

Uniqueness

Compared to similar compounds, 5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H24Cl2O7

Molecular Weight

495.3 g/mol

IUPAC Name

[5-acetyloxy-2-(7-acetyloxy-6-chloro-2,4,4-trimethyl-3H-chromen-2-yl)-4-chlorophenyl] acetate

InChI

InChI=1S/C24H24Cl2O7/c1-12(27)30-19-9-21(31-13(2)28)18(26)8-16(19)24(6)11-23(4,5)15-7-17(25)22(32-14(3)29)10-20(15)33-24/h7-10H,11H2,1-6H3

InChI Key

HRAAHYGSVFJUIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1C2(CC(C3=CC(=C(C=C3O2)OC(=O)C)Cl)(C)C)C)Cl)OC(=O)C

Origin of Product

United States

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